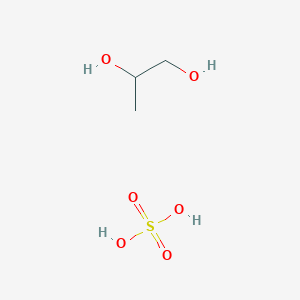

Sulfuric acid--propane-1,2-diol (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfuric acid–propane-1,2-diol (1/1) is a chemical compound formed by the combination of sulfuric acid and propane-1,2-diol in a 1:1 molar ratioIt is almost odorless and has a faintly sweet taste . Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid–propane-1,2-diol (1/1) can be synthesized by mixing equimolar amounts of sulfuric acid and propane-1,2-diol. The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing. The reaction is exothermic, and care must be taken to control the temperature to prevent overheating.

Industrial Production Methods

Industrial production of sulfuric acid–propane-1,2-diol (1/1) involves the direct hydration of propylene oxide with water in the presence of sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures (150-160°C) and pressures (0.78-0.98 MPa). The product is then purified by evaporation and distillation .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid–propane-1,2-diol (1/1) undergoes various chemical reactions, including:

Oxidation: Propane-1,2-diol can be oxidized to form propionaldehyde and lactic acid.

Reduction: The compound can be reduced to form propane-1,2-diol.

Substitution: The hydroxyl groups in propane-1,2-diol can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like hydrochloric acid and sulfuric acid are used for substitution reactions.

Major Products

Oxidation: Propionaldehyde and lactic acid.

Reduction: Propane-1,2-diol.

Substitution: Various substituted derivatives of propane-1,2-diol.

Scientific Research Applications

Sulfuric acid–propane-1,2-diol (1/1) has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biological samples and as a cryoprotectant.

Medicine: Used in pharmaceutical formulations as a solvent and stabilizer.

Industry: Utilized in the production of polymers, resins, and as an antifreeze agent

Mechanism of Action

The mechanism of action of sulfuric acid–propane-1,2-diol (1/1) involves the interaction of its hydroxyl groups with various molecular targets. In biological systems, it acts as a cryoprotectant by forming hydrogen bonds with water molecules, thereby preventing the formation of ice crystals. In chemical reactions, it serves as a solvent and stabilizer, facilitating the dissolution and stabilization of reactants and products .

Comparison with Similar Compounds

Sulfuric acid–propane-1,2-diol (1/1) can be compared with other similar compounds such as:

Ethylene glycol: Similar in structure but has two hydroxyl groups on adjacent carbon atoms.

1,3-Propanediol: An isomer of propane-1,2-diol with hydroxyl groups on the first and third carbon atoms.

Glycerol: Contains three hydroxyl groups and is more viscous than propane-1,2-diol

These compounds share similar properties but differ in their chemical reactivity and applications. Sulfuric acid–propane-1,2-diol (1/1) is unique due to its specific combination of sulfuric acid and propane-1,2-diol, which imparts distinct chemical and physical properties.

Biological Activity

Sulfuric acid–propane-1,2-diol (1/1) is a chemical compound formed by the combination of sulfuric acid and propane-1,2-diol (commonly known as propylene glycol). This compound is of interest in various fields, including pharmaceuticals and food science, due to its unique properties and biological activities. Propylene glycol is recognized for its low toxicity and is widely used as a solvent and humectant in food and pharmaceutical applications.

- Chemical Formula : C3H8O3·H2SO4

- Molecular Weight : 98.079 g/mol (for propane-1,2-diol)

- Boiling Point : 337 °C (for sulfuric acid) .

Biological Activity

The biological activity of sulfuric acid–propane-1,2-diol can be attributed primarily to its components, particularly propylene glycol. Research indicates that propylene glycol exhibits several beneficial properties:

- Antimicrobial Properties : Propylene glycol has demonstrated antimicrobial activity at certain concentrations, making it useful in preserving food products and pharmaceuticals .

- Metabolism : In the body, propylene glycol is metabolized to lactic acid and propionaldehyde, which are further processed through normal metabolic pathways. This metabolism suggests a low potential for toxicity when used appropriately .

- Safety Profile : The compound has been evaluated for safety in food applications, with studies indicating low acute toxicity. For instance, no adverse effects were reported in long-term studies involving high doses of propylene glycol .

Study on Propylene Glycol as a Food Additive

A significant study assessed the safety of propane-1,2-diol alginate (E 405), a derivative of propylene glycol used as a food additive. The findings revealed:

- Partial hydrolysis of the additive in gastrointestinal conditions leading to the release of propane-1,2-diol.

- No adverse effects observed in subacute or chronic dietary studies conducted on laboratory animals .

Antimicrobial Efficacy

In vitro studies have shown that formulations containing propylene glycol can effectively inhibit bacterial growth. The concentration-dependent antimicrobial activity supports its role as a preservative in various formulations .

Comparative Analysis

| Property | Sulfuric Acid–Propane-1,2-Diol (1/1) | Propylene Glycol | Sulfuric Acid |

|---|---|---|---|

| Toxicity | Low | Low | High |

| Antimicrobial Activity | Yes | Yes | No |

| Metabolism | Lactic acid and propionaldehyde | Lactic acid | Not applicable |

| Applications | Pharmaceuticals | Food additives, cosmetics | Industrial applications |

Properties

CAS No. |

643764-77-6 |

|---|---|

Molecular Formula |

C3H10O6S |

Molecular Weight |

174.18 g/mol |

IUPAC Name |

propane-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C3H8O2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3-5H,2H2,1H3;(H2,1,2,3,4) |

InChI Key |

XDLVYYYGCNMREZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.